3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one
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Overview
Description
The compound “3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one” is a derivative of pyrazole . It has an empirical formula of C10H11N3O and a molecular weight of 189.21 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, often involves reactions such as the Lewis acid-mediated inverse electron demand Diels-Alder reaction . Copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones is another method used for the synthesis of pyridazine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring attached to a 4-methoxyphenyl group .Physical and Chemical Properties Analysis
The compound “this compound” has a melting point of 140-144 °C .Scientific Research Applications
Synthesis and Characterization
Research has demonstrated various synthetic routes and characterizations of pyrazolo[4,3-c]pyridazin-6-one derivatives, emphasizing their potential in creating bioactive molecules. For instance, the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, where the compounds were synthesized using specific reactions and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing their potential in drug discovery (Hassan, Hafez, & Osman, 2014). Similarly, a facile, regioselective synthesis route for pyrazolo[1, 5-a]pyrimidine analogs demonstrated their anti-inflammatory and anti-cancer activities, indicating their significance in medicinal chemistry (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Biological Activities
The synthesized compounds from the pyrazolo[4,3-c]pyridazin-6-one family have shown promising biological activities. A study on the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution indicated not only their practical application in material science but also hinted at the structural versatility and applicability of these compounds in diverse fields, including industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).
Safety and Hazards
Mechanism of Action
- The primary target of this compound is not well-documented in the literature. However, it’s essential to note that it belongs to the pyridazinone class, which has versatile pharmacophores with various effects .
- The ester group of the sulphocarbamate moiety may play a crucial role in effective binding at the enzyme .
Target of Action
Mode of Action
Properties
IUPAC Name |
3-amino-5-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-19-8-4-2-7(3-5-8)17-10(18)6-9-11(16-17)12(13)15-14-9/h2-6,14H,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQDIKCFPDNCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C3C(=N2)C(=NN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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